molecular formula C7H9N3O2 B13915336 Methyl 3-hydrazineylpicolinate

Methyl 3-hydrazineylpicolinate

Cat. No.: B13915336
M. Wt: 167.17 g/mol
InChI Key: MOHZNWXVZGBYAD-UHFFFAOYSA-N
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Description

Methyl 3-hydrazineylpicolinate is an organic compound that belongs to the class of picolinates It is characterized by the presence of a methyl group, a hydrazine group, and a picolinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-hydrazineylpicolinate can be synthesized through several methods. One common approach involves the reaction of 3-picolinic acid with hydrazine hydrate in the presence of a methylating agent. The reaction typically occurs under reflux conditions, and the product is isolated through crystallization or distillation.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydrazineylpicolinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different hydrazine derivatives.

    Substitution: The hydrazine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield picolinic acid derivatives, while reduction can produce various hydrazine compounds.

Scientific Research Applications

Methyl 3-hydrazineylpicolinate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 3-hydrazineylpicolinate involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of biological pathways. This interaction can result in various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    3-Methylpyridine:

    Picolinic Acid: A related compound with similar structural features.

    Hydrazine Derivatives: Compounds containing hydrazine groups that exhibit similar reactivity.

Uniqueness

Methyl 3-hydrazineylpicolinate is unique due to the combination of its methyl, hydrazine, and picolinate groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

methyl 3-hydrazinylpyridine-2-carboxylate

InChI

InChI=1S/C7H9N3O2/c1-12-7(11)6-5(10-8)3-2-4-9-6/h2-4,10H,8H2,1H3

InChI Key

MOHZNWXVZGBYAD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC=N1)NN

Origin of Product

United States

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